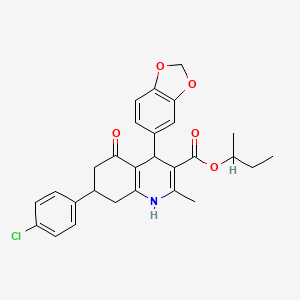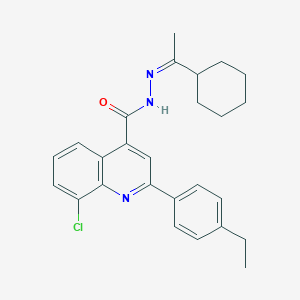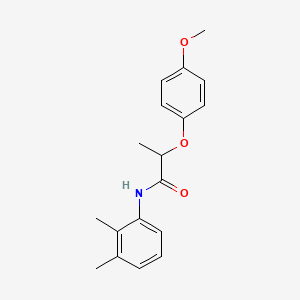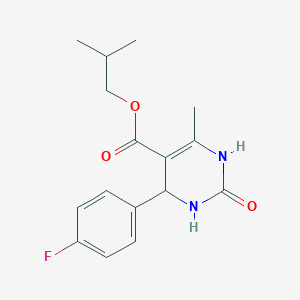
N-(2,4-difluorophenyl)-N'-3-pyridinylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-N'-3-pyridinylurea, also known as DFP-PU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFP-PU is a potent inhibitor of several receptor tyrosine kinases, making it a promising candidate for the treatment of various diseases.
科学研究应用
N-(2,4-difluorophenyl)-N'-3-pyridinylurea has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit several receptor tyrosine kinases, including VEGFR-2, FGFR-1, and PDGFR-β, which play a crucial role in tumor angiogenesis and proliferation. N-(2,4-difluorophenyl)-N'-3-pyridinylurea has also been investigated for its potential use in the treatment of diabetic retinopathy, a condition characterized by abnormal blood vessel growth in the retina. Additionally, N-(2,4-difluorophenyl)-N'-3-pyridinylurea has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用机制
N-(2,4-difluorophenyl)-N'-3-pyridinylurea inhibits receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, ultimately leading to the inhibition of angiogenesis and tumor growth. N-(2,4-difluorophenyl)-N'-3-pyridinylurea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-N'-3-pyridinylurea has been shown to have significant effects on tumor growth and angiogenesis in animal models. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease. However, the effects of N-(2,4-difluorophenyl)-N'-3-pyridinylurea on normal cells and tissues are not well understood and require further investigation.
实验室实验的优点和局限性
One advantage of N-(2,4-difluorophenyl)-N'-3-pyridinylurea is its potency as a receptor tyrosine kinase inhibitor. It has been shown to have IC50 values in the nanomolar range for several kinases. However, its potency also presents a limitation, as it may have off-target effects on other kinases. Additionally, N-(2,4-difluorophenyl)-N'-3-pyridinylurea is relatively insoluble in water, which can make it challenging to use in certain experimental settings.
未来方向
N-(2,4-difluorophenyl)-N'-3-pyridinylurea has several potential future directions for research. One area of interest is its use in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of more soluble analogs of N-(2,4-difluorophenyl)-N'-3-pyridinylurea, which could improve its efficacy in certain experimental settings. Additionally, further investigation is needed to understand the effects of N-(2,4-difluorophenyl)-N'-3-pyridinylurea on normal cells and tissues, as well as its potential for off-target effects on other kinases.
合成方法
The synthesis of N-(2,4-difluorophenyl)-N'-3-pyridinylurea involves the reaction of 2,4-difluoroaniline with 3-pyridinecarboxylic acid, followed by the addition of urea. The reaction is carried out in the presence of a catalyst, typically potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O/c13-8-3-4-11(10(14)6-8)17-12(18)16-9-2-1-5-15-7-9/h1-7H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERJVROKZJTJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4941103.png)
![2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4941113.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4941141.png)




![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4941183.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B4941187.png)
![N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B4941198.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B4941205.png)